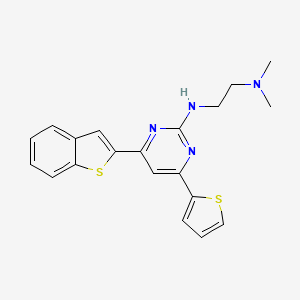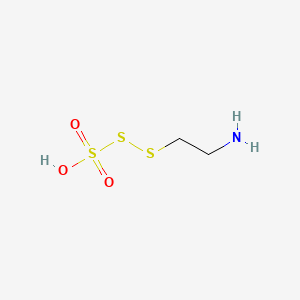
1-Amino-2-(sulfodisulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 339143 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
The preparation of NSC 339143 involves several synthetic routes and reaction conditions. The exact methods for synthesizing this compound can vary, but they typically involve a series of chemical reactions that result in the formation of the desired product. Industrial production methods may also be employed to produce NSC 339143 on a larger scale, ensuring that the compound is available for research and application purposes.
Analyse Chemischer Reaktionen
NSC 339143 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions can vary depending on the desired outcome
Wissenschaftliche Forschungsanwendungen
NSC 339143 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, NSC 339143 is studied for its potential therapeutic effects and its ability to interact with biological targets. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of NSC 339143 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby influencing cellular processes and signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
NSC 339143 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing NSC 339143 with these compounds, researchers can identify its distinct features and potential advantages. Some similar compounds may include other small molecules or inhibitors that target similar pathways or have analogous chemical structures.
Eigenschaften
CAS-Nummer |
30453-34-0 |
|---|---|
Molekularformel |
C2H7NO3S3 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
1-amino-2-(sulfodisulfanyl)ethane |
InChI |
InChI=1S/C2H7NO3S3/c3-1-2-7-8-9(4,5)6/h1-3H2,(H,4,5,6) |
InChI-Schlüssel |
YZZJWUQCCQJAAG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



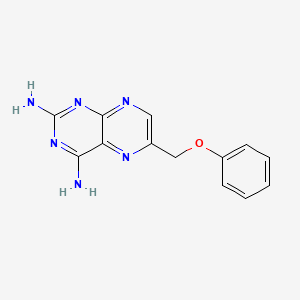
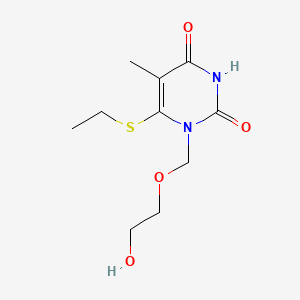
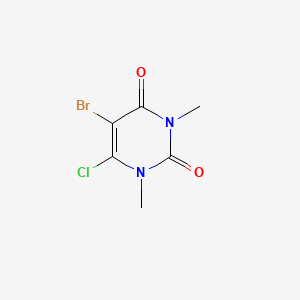
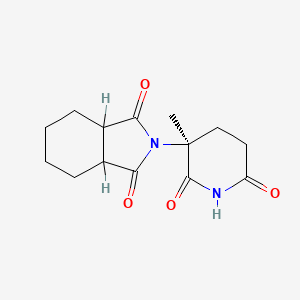
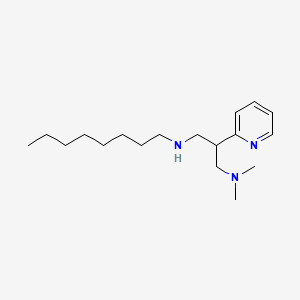
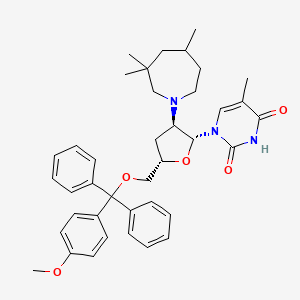
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)
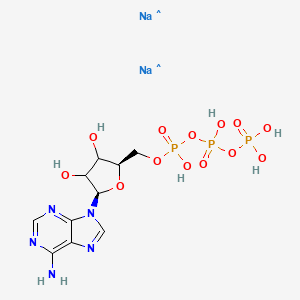
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
